molecular formula C36H53FN6O4 B12403111 (1s,4s)-Menin-MLL inhibitor-23

(1s,4s)-Menin-MLL inhibitor-23

Número de catálogo: B12403111
Peso molecular: 652.8 g/mol
Clave InChI: HATUKNGROGAFLF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1s,4s)-Menin-MLL inhibitor-23 is a synthetic compound designed to inhibit the interaction between menin and mixed lineage leukemia (MLL) proteins. This interaction is crucial in the development of certain types of leukemia, making this compound a potential therapeutic agent in cancer treatment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1s,4s)-Menin-MLL inhibitor-23 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. Common synthetic routes may include:

    Step 1: Formation of intermediate A through a condensation reaction.

    Step 2: Conversion of intermediate A to intermediate B via a reduction reaction.

    Step 3: Final coupling of intermediate B with a specific reagent to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice.

    Use of catalysts: To increase reaction efficiency.

    Purification techniques: Such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(1s,4s)-Menin-MLL inhibitor-23 may undergo various chemical reactions, including:

    Oxidation: Conversion to an oxidized form using oxidizing agents.

    Reduction: Reduction to a more reduced form using reducing agents.

    Substitution: Replacement of specific functional groups with others.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield an oxidized derivative, while substitution could result in a compound with a different functional group.

Aplicaciones Científicas De Investigación

(1s,4s)-Menin-MLL inhibitor-23 has several scientific research applications, including:

    Chemistry: Studying the interaction between menin and MLL proteins.

    Biology: Investigating the role of menin-MLL interaction in cellular processes.

    Medicine: Developing potential therapies for leukemia and other cancers.

    Industry: Potential use in the development of diagnostic tools or therapeutic agents.

Mecanismo De Acción

The mechanism of action of (1s,4s)-Menin-MLL inhibitor-23 involves binding to the menin protein, thereby preventing its interaction with MLL proteins. This inhibition disrupts the downstream signaling pathways that contribute to the development of leukemia. Key molecular targets and pathways include:

    Menin protein: The primary target of the inhibitor.

    MLL proteins: Interaction partners of menin.

    Downstream signaling pathways: Pathways involved in cell proliferation and survival.

Comparación Con Compuestos Similares

Similar Compounds

  • (1s,4s)-Menin-MLL inhibitor-1
  • (1s,4s)-Menin-MLL inhibitor-2
  • (1s,4s)-Menin-MLL inhibitor-3

Uniqueness

(1s,4s)-Menin-MLL inhibitor-23 may have unique properties compared to similar compounds, such as:

  • Higher potency: More effective at inhibiting menin-MLL interaction.
  • Better selectivity: More selective for menin over other proteins.
  • Improved pharmacokinetics: Better absorption, distribution, metabolism, and excretion properties.

Propiedades

Fórmula molecular

C36H53FN6O4

Peso molecular

652.8 g/mol

Nombre IUPAC

tert-butyl N-[4-[[2-[5-[2-[di(propan-2-yl)carbamoyl]-4-fluorophenoxy]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]carbamate

InChI

InChI=1S/C36H53FN6O4/c1-24(2)43(25(3)4)33(44)29-18-27(37)10-13-30(29)46-31-19-38-23-39-32(31)42-21-36(22-42)14-16-41(17-15-36)20-26-8-11-28(12-9-26)40-34(45)47-35(5,6)7/h10,13,18-19,23-26,28H,8-9,11-12,14-17,20-22H2,1-7H3,(H,40,45)

Clave InChI

HATUKNGROGAFLF-UHFFFAOYSA-N

SMILES canónico

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NC(=O)OC(C)(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.